
Afatinib Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Afatinib impurity is a byproduct formed during the synthesis of Afatinib, a potent and irreversible inhibitor of the epidermal growth factor receptor. Afatinib is primarily used in the treatment of non-small cell lung cancer. The impurity can arise from various stages of the synthetic process and needs to be controlled to ensure the purity and efficacy of the final pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Afatinib involves a series of chemical reactions, including nitro-reduction, amidation, and salification. During these processes, impurities can form. . The synthetic route for this impurity involves the following steps:
Nitro-reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The amine reacts with an acyl chloride to form an amide.
Salification: The final product is converted into its salt form to improve its stability and solubility.
Industrial Production Methods
In an industrial setting, the synthesis of Afatinib and its impurities is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The process is optimized to minimize the formation of impurities and maximize the yield of the desired product. High-performance liquid chromatography (HPLC) is commonly used to monitor the purity of the product and identify any impurities .
Chemical Reactions Analysis
Types of Reactions
Afatinib impurity undergoes various chemical reactions, including:
Oxidation: The impurity can be oxidized to form N-oxide derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Halogenation reagents such as chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and substituted aromatic compounds .
Scientific Research Applications
Afatinib impurity is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the efficacy and safety of Afatinib. It is also used in analytical chemistry to develop and validate methods for impurity profiling and quantification. In medicinal chemistry, studying impurities helps in designing more efficient synthetic routes and improving the overall quality of pharmaceutical products .
Mechanism of Action
Afatinib impurity, like Afatinib, targets the epidermal growth factor receptor. It binds covalently to the kinase domains of the receptor, leading to irreversible inhibition of tyrosine kinase autophosphorylation. This results in the downregulation of epidermal growth factor receptor signaling pathways, which are crucial for the proliferation and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another epidermal growth factor receptor inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Similar to Afatinib, it inhibits the epidermal growth factor receptor but with a different binding mechanism.
Osimertinib: A third-generation epidermal growth factor receptor inhibitor that targets specific mutations in the receptor.
Uniqueness
Afatinib impurity is unique in its chemical structure and formation pathway. Unlike other impurities, it is formed specifically during the synthesis of Afatinib and has distinct chemical properties that require specialized analytical methods for detection and quantification .
Properties
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXXDDBFHOBEHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)
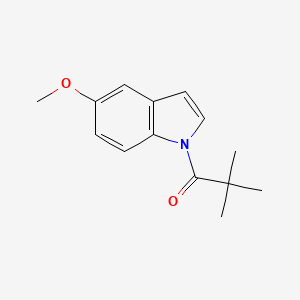
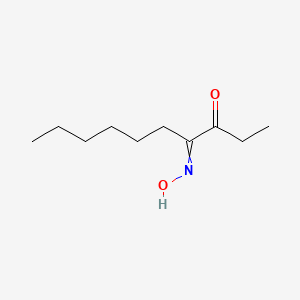
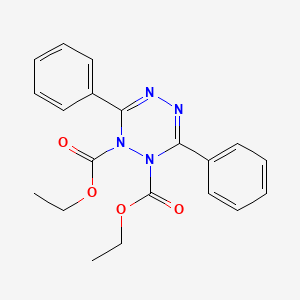
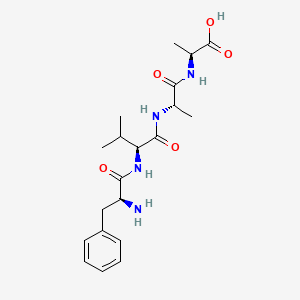
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
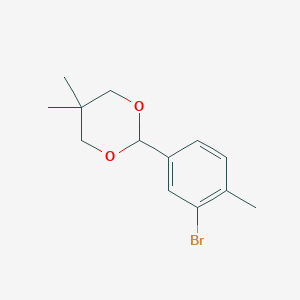
![6-(1-Benzofuran-2-yl)-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12519209.png)
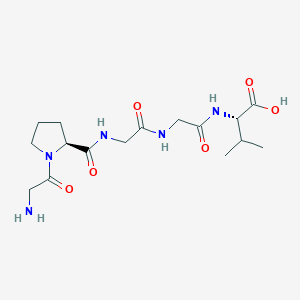
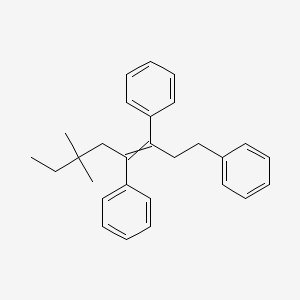
![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)
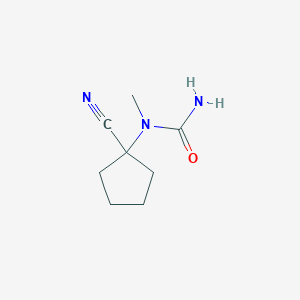
![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
